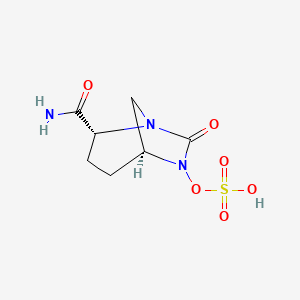

Avibactam, (+)-

描述

Evolution of Antimicrobial Resistance and β-Lactamase Proliferation

The history of β-lactam resistance is a stark example of evolutionary pressure. Shortly after the introduction of penicillin in the 1940s, the first β-lactamase, a penicillinase from Escherichia coli, was identified. mdpi.com These enzymes neutralize β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. nih.gov The genes encoding these enzymes, often located on mobile genetic elements like plasmids, facilitated their rapid spread among different bacterial species through horizontal gene transfer. researchgate.net

The extensive use of successive generations of β-lactam antibiotics, such as cephalosporins and carbapenems, fueled the proliferation and diversification of β-lactamases. frontiersin.org This has led to the emergence of enzymes with expanded capabilities. A crucial tool for understanding this diversity is the Ambler classification system, which categorizes β-lactamases into four molecular classes based on amino acid sequence homology. frontiersin.orgplos.org

Class A: These are serine-β-lactamases and represent the most common type. nih.gov This class includes the widespread TEM and SHV enzymes, as well as the clinically problematic extended-spectrum β-lactamases (ESBLs) like CTX-M variants, which can hydrolyze most penicillins and cephalosporins. plos.orgnih.gov Furthermore, this class includes the dangerous Klebsiella pneumoniae carbapenemases (KPCs), which are capable of inactivating carbapenems, often considered last-resort antibiotics. plos.org

Class B: Known as metallo-β-lactamases (MBLs), these enzymes utilize zinc ions in their active site for catalysis. frontiersin.orgnih.gov They possess a broad hydrolysis spectrum that includes penicillins, cephalosporins, and carbapenems. plos.org Notable examples include NDM, VIM, and IMP-type enzymes. plos.org

Class C: These are also serine-based enzymes, commonly known as AmpC cephalosporinases. nih.gov They are typically encoded on the chromosome of organisms like Enterobacter spp. and Pseudomonas aeruginosa and can be induced or overexpressed, leading to resistance against many cephalosporins. nih.govnih.gov

Class D: Termed oxacillinases (OXA), these serine-β-lactamases have a diverse hydrolysis profile. plos.org While some have a narrow spectrum, certain variants, such as the plasmid-encoded OXA-48, can effectively hydrolyze carbapenems. plos.orgnih.gov

The continuous evolution of these enzymes, particularly the global spread of ESBLs and carbapenemases, has created a critical challenge in treating infections caused by Gram-negative bacteria. nih.gov

The Imperative for Novel β-Lactamase Inhibitors in Combating Resistance

To counteract the effect of β-lactamases, the first generation of β-lactamase inhibitors was developed and introduced into clinical practice. These inhibitors, including clavulanic acid, sulbactam, and tazobactam (B1681243), are themselves β-lactam analogues. nih.govresearchgate.net They act as "suicide inhibitors," forming a stable, irreversible acyl-enzyme complex with the β-lactamase, which ultimately inactivates the enzyme. tandfonline.com

While these combinations (e.g., amoxicillin/clavulanate, piperacillin/tazobactam) were initially successful, their utility has been hampered by significant limitations. Their inhibitory activity is primarily directed against Class A β-lactamases, such as TEM and SHV variants. nih.govasm.org They exhibit poor or no activity against Class C (AmpC) and Class D (OXA) enzymes and are completely ineffective against the Class B metallo-β-lactamases. nih.govnih.gov

The relentless selective pressure from the widespread use of these combinations has led to the emergence of inhibitor-resistant β-lactamase variants and the proliferation of bacteria producing enzymes that are not susceptible to these first-generation inhibitors. asm.orgasm.org This growing resistance has rendered many of the established β-lactam/β-lactamase inhibitor combinations ineffective against a growing number of multidrug-resistant pathogens, creating an urgent need for the development of novel inhibitors with a broader spectrum of activity and different mechanisms of action. nih.govmdpi.com

Avibactam (B1665839), (+)-: A Paradigm Shift in Non-β-Lactam β-Lactamase Inhibitor Research

The introduction of Avibactam, (+)- represents a significant breakthrough and a paradigm shift in the strategy to overcome β-lactamase-mediated resistance. Unlike its predecessors, avibactam is the first clinically approved inhibitor that does not possess a β-lactam core structure. tandfonline.com It is a member of a novel class of compounds known as diazabicyclooctanes (DBOs). researchgate.nettandfonline.com

The key distinction of avibactam lies in its unique mechanism of inhibition. It acts as a covalent, but reversible, inhibitor. nih.govnih.gov Avibactam acylates the active site serine (e.g., Ser70 in Class A enzymes) to form a stable carbamoyl-enzyme complex, effectively halting the enzymatic activity. frontiersin.orgplos.org However, unlike the fragmentation and irreversible inactivation caused by clavulanic acid, the reaction with avibactam is reversible, with slow deacylation regenerating the intact inhibitor. nih.govnih.gov This novel mechanism contributes to its high potency and broad-spectrum activity.

Avibactam demonstrates a greatly expanded spectrum of inhibition compared to older agents. It is a potent inhibitor of Class A enzymes (including ESBLs and KPC carbapenemases), Class C (AmpC) enzymes, and some Class D enzymes (like OXA-48). plos.orgnih.govtandfonline.com This broad coverage addresses major gaps left by previous inhibitors. However, it is important to note that avibactam is not active against Class B metallo-β-lactamases (MBLs), which remain a significant challenge. researchgate.net

The development of avibactam marks a pivotal moment in antimicrobial research, moving beyond the traditional β-lactam scaffold to a new chemical entity with a distinct and effective mechanism. It has revitalized the potential of older β-lactams, such as ceftazidime (B193861), against a wide array of previously resistant Gram-negative pathogens. tandfonline.com

Data Tables

Table 1: Comparison of Avibactam with First-Generation β-Lactamase Inhibitors

| Feature | Clavulanic Acid / Sulbactam / Tazobactam | Avibactam, (+)- |

| Core Chemical Structure | β-Lactam | Diazabicyclooctane (DBO) |

| Mechanism of Action | Irreversible, "suicide" inhibition | Covalent, reversible inhibition |

| Inhibition of Class A (ESBLs) | Effective nih.gov | Potent tandfonline.com |

| Inhibition of Class A (KPC) | Not effective asm.org | Potent plos.org |

| Inhibition of Class C (AmpC) | Not effective nih.gov | Potent nih.gov |

| Inhibition of Class D (OXA-48) | Not effective nih.gov | Active against some, including OXA-48 nih.gov |

| Inhibition of Class B (MBLs) | Not effective nih.gov | Not effective |

Structure

3D Structure

属性

IUPAC Name |

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383913-01-6 | |

| Record name | Avibactam, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVIBACTAM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery and Medicinal Chemistry Development of Avibactam, +

Historical Trajectory of Non-β-Lactam β-Lactamase Inhibitor Design

The history of combating bacterial resistance to β-lactam antibiotics has been characterized by an ongoing chemical arms race. For decades, the primary strategy involved the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor that itself contained a β-lactam core. nih.gov Seminal inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) were instrumental in extending the lifespan of many penicillins and cephalosporins. asm.org These first-generation inhibitors, often referred to as "suicide substrates," operate by forming a covalent intermediate with the active site serine of the β-lactamase, which then leads to the enzyme's degradation. researchgate.net

However, the relentless evolution of bacteria led to the emergence and proliferation of β-lactamases that were not effectively inhibited by these early agents. nih.gov These included extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases, which rendered many β-lactam-inhibitor combinations ineffective. researchgate.net This critical challenge necessitated a paradigm shift in inhibitor design, moving away from the traditional β-lactam scaffold towards entirely new chemical frameworks. The goal was to identify novel pharmacophores that could evade existing resistance mechanisms while still effectively neutralizing a broad spectrum of β-lactamases. acs.org

This quest for innovation led to the exploration of several non-β-lactam chemical classes. Among the most promising were the diazabicyclooctanes (DBOs). tandfonline.com The concept underpinning the DBO scaffold originated from research suggesting that these structures could acylate nucleophilic enzymes in a manner analogous to β-lactams, but with a different and potentially more robust mechanism of action. tandfonline.com Avibactam (B1665839) emerged as the pioneering example of this new class, being the first non-β-lactam β-lactamase inhibitor to achieve clinical use. researchgate.net Unlike its β-lactam-based predecessors, avibactam's inhibitory action is reversible, involving the formation of a covalent carbamoyl-enzyme complex that is slow to hydrolyze, effectively sequestering the enzyme. researchgate.netnih.gov This novel mechanism and its broad-spectrum activity against Class A, Class C, and some Class D β-lactamases marked a significant milestone in the fight against multidrug-resistant Gram-negative bacteria. researchgate.net

Structure-Activity Relationship (SAR) Studies of the Diazabicyclooctane (DBO) Scaffold

The development of avibactam and subsequent DBO-based inhibitors has been heavily guided by extensive structure-activity relationship (SAR) studies. These investigations have been crucial in identifying the key structural features necessary for potent β-lactamase inhibition and in optimizing the scaffold for a broader spectrum of activity.

The core of avibactam's activity lies in its unique diazabicyclooctane (DBO) ring system. This bicyclic structure serves as the foundational scaffold upon which the key pharmacophoric elements are arranged. Central to its mechanism is the cyclic urea (B33335) carbonyl, which reacts with the active site serine of the β-lactamase to form a stable, yet reversible, carbamoyl-enzyme complex. nih.gov

Two other structural motifs are critical for the inhibitory prowess of avibactam:

The C2-Carboxamide Side Chain: This group plays a vital role in the proper positioning of the inhibitor within the active site of the β-lactamase. It is believed to mimic the C6/C7 amido side chains of penicillins and cephalosporins, allowing for crucial interactions with conserved residues in the enzyme's active site. nih.gov

Crystallographic studies of avibactam and its derivatives complexed with various β-lactamases have provided atomic-level insights into these interactions, confirming the importance of these key pharmacophores. nih.gov

Building upon the foundational SAR of avibactam, medicinal chemists have explored various optimization strategies to enhance the potency and broaden the spectrum of DBO-based inhibitors. A primary focus of these efforts has been the modification of the C2 side chain. asm.org By introducing different substituents at this position, researchers have been able to modulate the inhibitory profile against different classes of β-lactamases.

For instance, the development of relebactam, another DBO inhibitor, involved the incorporation of a piperidine (B6355638) ring at the C2 position. asm.org This modification led to a distinct inhibitory profile and has been shown to be effective against a range of β-lactamases. nih.gov Similarly, other derivatives like nacubactam (B609398) and zidebactam (B611936) feature unique C2 side chains that confer specific inhibitory properties and, in some cases, direct antibacterial activity through the inhibition of penicillin-binding proteins (PBPs). nih.gov

Another optimization strategy has involved the exploration of different functional groups to replace the carboxamide at the C2 position. Studies on triazole-substituted DBOs have shown that while the triazole ring itself may not be optimal due to the loss of a key hydrogen bond, further functionalization of the triazole can partially restore inhibitory efficacy. researchgate.net These findings highlight the delicate balance of interactions required for potent inhibition and the potential for fine-tuning the DBO scaffold.

The following table summarizes the inhibitory activity of avibactam and some of its derivatives against key β-lactamases, illustrating the impact of structural modifications.

| Compound | Target Enzyme | IC50 (nM) |

| Avibactam | TEM-1 (Class A) | 8 |

| Avibactam | CTX-M-15 (Class A) | 5 |

| Avibactam | KPC-2 (Class A) | 4 |

| Avibactam | AmpC (Class C) | 2 |

| Relebactam | KPC-2 (Class A) | 9.5 |

| Relebactam | AmpC (Class C) | 7 |

| Nacubactam | PBP2 | 0.12 (µg/mL) |

Data sourced from various studies and presented for comparative purposes.

Research into Prodrug Strategies and Novel Derivatives of Avibactam, (+)-

A significant limitation of avibactam is its poor oral bioavailability, which restricts its administration to the intravenous route. biospace.com To overcome this hurdle, substantial research has been dedicated to the development of prodrugs that can be absorbed orally and then converted to the active avibactam in the body.

One of the most promising prodrugs is avibactam tomilopil (formerly ARX-1796). biospace.comguidetopharmacology.org This compound was designed by masking the charged sulfate (B86663) group of avibactam with a neopentyl ester. researchgate.net This modification renders the molecule more lipophilic, allowing it to be absorbed through the gastrointestinal tract. Once in the bloodstream, esterases cleave the prodrug moiety, releasing the active avibactam. researchgate.net This strategy has shown considerable success, with studies demonstrating high levels of oral absorption in animal models. biospace.com The development of an oral formulation of avibactam in combination with ceftibuten (B193870) is currently in clinical development for treating complicated urinary tract infections. nih.gov

Beyond prodrugs, the DBO scaffold of avibactam has served as a template for the creation of a new generation of β-lactamase inhibitors with enhanced or modified properties. These novel derivatives often feature alterations to the C2 side chain, leading to improved inhibitory profiles or additional mechanisms of action. tandfonline.com

Key examples of novel avibactam derivatives include:

Relebactam: This DBO features a piperidinyl-amino-carboxamide side chain at the C2 position. It exhibits a broad spectrum of activity against Class A and Class C β-lactamases. nih.gov

Nacubactam: Characterized by an aminoethoxy-substituted side chain, nacubactam not only inhibits Class A and C β-lactamases but also displays intrinsic antibacterial activity by targeting PBP2. nih.gov

Zidebactam: This derivative possesses an acyl hydrazide DBO structure and, like nacubactam, inhibits PBP2 in addition to its β-lactamase inhibitory activity. nih.gov

The exploration of sulfonylamidine-substituted derivatives at the C2 position has also yielded compounds with potent inhibitory activity, some of which have shown improved inhibition against certain bacterial strains compared to existing inhibitors. x-mol.net These ongoing research efforts underscore the versatility of the DBO scaffold and the potential for developing new and improved β-lactamase inhibitors to address the continuing challenge of antibiotic resistance.

Molecular Mechanism of Action of Avibactam, +

Characterization of Covalent and Reversible Inhibition

The inhibitory action of Avibactam (B1665839) involves a multi-step process that begins with the formation of a non-covalent Michaelis-Menten complex with the target β-lactamase. This is followed by the covalent acylation of the active site serine residue, forming a stable carbamoyl-enzyme complex. tandfonline.comchemrxiv.org Unlike traditional β-lactam-based inhibitors that undergo irreversible fragmentation, the Avibactam-enzyme complex can undergo deacylation through a recyclization process, regenerating the intact and active inhibitor. mdpi.complos.orgoup.com

Acylation Kinetics and Enzyme Interaction Dynamics

The acylation of the β-lactamase active site serine (Ser70 in the standard numbering scheme) by Avibactam is a rapid and efficient process. pnas.org The reaction proceeds through the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of Avibactam's urea (B33335) moiety, leading to the opening of the five-membered ring. tandfonline.comchemrxiv.org This forms a covalent carbamoyl (B1232498) linkage between the inhibitor and the enzyme. tandfonline.com

The efficiency of acylation, represented by the second-order rate constant (k₂/K), varies depending on the specific β-lactamase. For instance, the acylation efficiency is high for many class A enzymes like CTX-M-15 but can be significantly lower for certain class D enzymes. nih.gov Key active site residues play crucial roles in this process. For class A enzymes, Ser130 is proposed to act as a general base, facilitating the acylation process. asm.orgacs.org The interaction of Avibactam with the enzyme is stabilized by hydrogen bonds within the active site, including interactions with the oxyanion hole which stabilizes the transition state. plos.org

Deacylation and Recyclization Pathways of the Acyl-Enzyme Complex

A defining feature of Avibactam's mechanism is the reversibility of the covalent bond, allowing for the regeneration of the active inhibitor. mdpi.compnas.org This deacylation process occurs through an intramolecular cyclization reaction, where the nitrogen atom of the opened ring attacks the carbonyl carbon of the carbamoyl linkage, reforming the diazabicyclooctane ring and releasing the intact Avibactam molecule. plos.orgnih.gov

The rate of deacylation (k_off) is generally slow, contributing to the inhibitor's efficacy. pnas.org For example, the half-life for the recovery of TEM-1 enzyme activity from the Avibactam-inhibited state was observed to be approximately 16 minutes. pnas.org The stability of the acyl-enzyme complex and the rate of recyclization can differ between β-lactamase classes. For instance, recyclization is generally faster in class C enzymes compared to class A enzymes. nih.gov While recyclization is the primary deacylation pathway, a minor, slower hydrolytic pathway leading to the fragmentation of the Avibactam molecule has been observed, particularly with the KPC-2 enzyme. plos.orgnih.gov This hydrolytic route involves the loss of the sulfate (B86663) group from Avibactam. plos.org

Spectrum of Inhibition Against Ambler Class Serine β-Lactamases

Avibactam demonstrates a broad spectrum of activity, inhibiting class A, class C, and certain class D serine β-lactamases. tandfonline.comdrugbank.comseq.es This wide range of inhibition is a significant advantage over earlier β-lactamase inhibitors, which are primarily active against class A enzymes. tandfonline.com

Efficacy Against Class A β-Lactamases (e.g., KPC, CTX-M, SHV)

Avibactam is a potent inhibitor of many clinically significant class A β-lactamases. This includes extended-spectrum β-lactamases (ESBLs) such as CTX-M and SHV variants, as well as carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.govseq.esnih.gov The efficiency of inhibition against these enzymes is generally high. nih.govconicet.gov.ar For example, the acylation efficiency (k₂/K) for CTX-M-15 is reported to be in the range of 1.0 x 10⁵ M⁻¹s⁻¹. nih.gov While highly effective against many variants, certain mutations, such as the S130G substitution in SHV-1, can significantly reduce Avibactam's inhibitory activity. asm.org

Table 1: Kinetic Parameters of Avibactam Inhibition against Class A β-Lactamases

| Enzyme | Type | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

|---|---|---|---|---|

| CTX-M-15 | ESBL | 1.0 x 10⁵ | 1.5 x 10⁻⁴ | nih.govnih.gov |

| KPC-2 | Carbapenemase | 1.2 x 10⁴ | 1.4 x 10⁻⁴ | nih.gov |

| SHV-1 | Penicillinase | 6.03 x 10⁴ | - | asm.org |

This table is interactive. Click on the headers to sort.

Inhibition Profile Against Class C β-Lactamases (e.g., AmpC)

A key attribute of Avibactam is its potent inhibition of class C β-lactamases, such as the chromosomal AmpC enzymes found in organisms like Pseudomonas aeruginosa and Enterobacter cloacae. nih.govoup.commdpi.com This is a significant advancement, as these enzymes are not effectively inhibited by older inhibitors like clavulanic acid. tandfonline.com The mechanism of inhibition for class C enzymes also follows the covalent reversible pathway. nih.gov Structural studies of Avibactam bound to AmpC have provided detailed insights into the acylation and recyclization processes within this class. nih.gov While Avibactam itself does not induce the expression of the ampC gene, its ability to inhibit the AmpC enzyme is crucial for its clinical utility. tandfonline.commdpi.com However, some mutations in AmpC, like N346Y, have been shown to confer resistance to Avibactam. asm.org

Table 2: Kinetic Parameters of Avibactam Inhibition against Class C β-Lactamases

| Enzyme | Source Organism | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

|---|---|---|---|---|

| AmpC | P. aeruginosa | 2.6 x 10³ | 2.3 x 10⁻³ | nih.gov |

| AmpC | E. cloacae | 1.0 x 10⁴ | 1.4 x 10⁻³ | nih.gov |

This table is interactive. Click on the headers to sort.

Activity Against Select Class D β-Lactamases (e.g., OXA-48, OXA-10)

Avibactam's activity against class D β-lactamases, also known as oxacillinases (OXA), is more variable. acs.orgmdpi.com It effectively inhibits OXA-48, a clinically important carbapenemase, but shows weak inhibition against others like OXA-10. nih.govmdpi.comasm.org The efficiency of acylation for OXA-48 is moderate, while for OXA-10 it is very low. nih.gov Structural analyses of Avibactam in complex with OXA-10 and OXA-48 have revealed the molecular basis for these differences in inhibitory activity. acs.org Despite the covalent bond formation, the deacylation rate for some OXA enzymes, like OXA-10, can be extremely slow, with a half-life of several days. nih.gov

Table 3: Kinetic Parameters of Avibactam Inhibition against Class D β-Lactamases

| Enzyme | Type | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

|---|---|---|---|---|

| OXA-48 | Carbapenemase | 1.4 x 10³ | 1.9 x 10⁻⁵ | nih.gov |

| OXA-10 | Penicillinase | 1.1 x 10¹ | 1.5 x 10⁻⁶ | nih.gov |

| OXA-23 | Carbapenemase | 3.0 x 10² | - | mdpi.com |

This table is interactive. Click on the headers to sort.

Compound Name Table

| Compound Name |

|---|

| Ampicillin |

| Avibactam, (+)- |

| Aztreonam (B1666516) |

| Cefoxitin |

| Ceftaroline fosamil |

| Ceftazidime (B193861) |

| Ceftolozane |

| Clavulanic acid |

| Meropenem |

| Nitrocefin |

| Piperacillin |

| Sulbactam |

| Tazobactam (B1681243) |

| Vaborbactam |

Mechanisms of Non-Inhibition or Limited Activity Against Metallo-β-Lactamases (MBLs)

Avibactam, (+)-, a non-β-lactam β-lactamase inhibitor, demonstrates broad-spectrum activity against serine β-lactamases (SBLs) of Ambler classes A, C, and some D enzymes. tandfonline.commdpi.com However, its efficacy does not extend to class B metallo-β-lactamases (MBLs). mdpi.comfrontiersin.orgmjima.org This lack of activity is a critical factor in clinical resistance to antibiotic combinations such as ceftazidime/avibactam, particularly in pathogens that produce MBLs. frontiersin.orgmjima.org The fundamental reason for this disparity lies in the distinct catalytic mechanisms and active site structures of SBLs and MBLs.

The inhibitory action of avibactam against SBLs involves the covalent, reversible acylation of a key nucleophilic serine residue within the enzyme's active site. tandfonline.comnih.gov This forms a stable carbamoyl-enzyme complex that temporarily inactivates the enzyme. tandfonline.com In stark contrast, MBLs are zinc-dependent enzymes and lack this nucleophilic serine residue. mjima.orgasm.orgnih.gov Their catalytic mechanism relies on one or two zinc ions to polarize a water molecule, which then acts as the nucleophile to hydrolyze the β-lactam ring of antibiotics. asm.org

Due to this mechanistic difference, avibactam does not inhibit MBLs. asm.orgresearchgate.net Biophysical and biochemical studies have confirmed that avibactam binds only weakly to most tested MBLs, including representatives from all three major subfamilies (B1, B2, and B3). asm.orgresearchgate.net In some instances, rather than inhibiting the enzyme, avibactam can act as a very poor substrate. asm.org Certain MBLs, such as NDM-1 and VIM-4, have been observed to slowly hydrolyze avibactam. asm.org This hydrolysis occurs through a mechanism distinct from that seen with SBLs, involving the cleavage of one of its urea N-CO bonds, which can be followed by the loss of CO2. asm.orgresearchgate.net This slow turnover, while not efficient, further underscores the inability of avibactam to act as an inhibitor and explains why it fails to protect β-lactam antibiotics from degradation by MBL-producing pathogens. asm.org

Table 1: Interaction of Avibactam, (+)- with Representative Metallo-β-Lactamases (MBLs)

| MBL Enzyme | Subfamily | Interaction with Avibactam, (+)- | Finding | Reference |

|---|---|---|---|---|

| BcII | B1 | Very weak binding, very low levels of hydrolysis | Avibactam is not an inhibitor and is a very poor substrate. | asm.org |

| NDM-1 | B1 | Weak binding, slow hydrolysis | Avibactam undergoes slow hydrolysis of a urea N-CO bond. | asm.org |

| SPM-1 | B1 | Weak binding, slow hydrolysis | Hydrolysis is slow compared to typical β-lactamase substrates. | asm.org |

| VIM-4 | B1 | Weak binding, slow hydrolysis | More efficient hydrolysis observed compared to BcII, but still very slow. | asm.org |

| CphA | B2 | Weak binding | Binds weakly to the enzyme. | asm.org |

| FEZ-1 | B3 | Weak binding | Binds weakly to the enzyme. | asm.org |

Investigation of Ancillary Molecular Targets: Penicillin-Binding Proteins (PBPs) and L,D-Transpeptidases (Ldts)

Given the structural similarities between serine β-lactamases and penicillin-binding proteins (PBPs), research has been conducted to determine if avibactam possesses affinity for these essential bacterial enzymes involved in cell wall biosynthesis. asm.orgnih.gov Additionally, its effects on L,D-transpeptidases (Ldts), alternative cross-linking enzymes particularly important in certain bacteria like Mycobacterium tuberculosis, have been explored. asm.orgresearchgate.net

Penicillin-Binding Proteins (PBPs)

Studies have confirmed that avibactam can covalently bind to some bacterial PBPs, although this interaction is selective and generally displays lower affinity compared to traditional β-lactam antibiotics. asm.orgnih.gov This binding may contribute to the limited intrinsic antibacterial activity observed for avibactam against some bacterial species. nih.gov The binding affinity is typically measured by the concentration of the inhibitor required to reduce the binding of a fluorescent penicillin reporter molecule by 50% (IC50).

Avibactam demonstrates preferential binding to specific PBPs depending on the bacterial species. In Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, the primary target is PBP2. asm.orgnih.gov Similarly, in the Gram-positive bacterium Staphylococcus aureus, avibactam also binds principally to PBP2. asm.orgnih.gov For Streptococcus pneumoniae, the main target is PBP3. asm.orgnih.govnih.gov In Klebsiella pneumoniae, avibactam also showed preferential binding to PBP2. drugbank.com Interestingly, in S. aureus, avibactam was found to enhance the labeling of PBP4 by a fluorescent penicillin, a phenomenon not observed with other PBPs. asm.orgnih.govnih.gov

Table 2: Binding Affinity (IC50) of Avibactam, (+)- for Penicillin-Binding Proteins (PBPs) in Various Bacteria

| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | PBP2 | 0.92 | asm.orgnih.govnih.gov |

| Pseudomonas aeruginosa | PBP2 | 1.1 | asm.orgnih.govnih.gov |

| Pseudomonas aeruginosa | PBP3 | Moderate Binding | asm.org |

| Pseudomonas aeruginosa | PBP4 | 3.1 | mdpi.com |

| Haemophilus influenzae | PBP2 | 3.0 | asm.orgnih.govnih.gov |

| Staphylococcus aureus | PBP2 | 51 | asm.orgnih.govnih.gov |

| Staphylococcus aureus | PBP3 | Some Binding | asm.orgnih.gov |

| Streptococcus pneumoniae | PBP3 | 8.1 | asm.orgnih.govnih.gov |

| Klebsiella pneumoniae | PBP2 | 2 | drugbank.com |

L,D-Transpeptidases (Ldts)

L,D-transpeptidases are enzymes that catalyze the formation of 3→3 cross-links in the peptidoglycan cell wall, a pathway that is predominant in mycobacteria. asm.org These enzymes utilize a cysteine residue as their active site nucleophile, distinguishing them from the serine-based PBPs (D,D-transpeptidases). nih.gov Research has revealed that avibactam and other diazabicyclooctanes (DBOs) can inhibit Ldts. asm.orgresearchgate.netnih.gov

The mechanism of inhibition involves the S-carbamoylation of the active site cysteine residue of the Ldt by avibactam, forming a stable carbamoyl-enzyme complex. asm.orgresearchgate.netnih.govrcsb.orgpdbj.org This activity has been demonstrated in Ldts from Mycobacterium abscessus and Mycobacterium tuberculosis. asm.orgresearchgate.net Avibactam and its derivatives act as slow-binding inhibitors of these enzymes. researchgate.netnih.govpdbj.org This discovery has opened a new avenue for drug development, suggesting that optimizing the DBO scaffold for Ldt inhibition could lead to novel antibiotics specifically targeting mycobacterial species. researchgate.netnih.govrcsb.org

Table 3: Interaction of Avibactam, (+)- with L,D-Transpeptidases (Ldts)

| Enzyme/Organism | Interaction Type | Mechanism | Finding | Reference |

|---|---|---|---|---|

| Ldts of Mycobacterium tuberculosis | Inhibition | Forms carbamoyl-enzyme complexes | Avibactam has been shown to inhibit L,D-transpeptidation. | asm.org |

| Ldts of Mycobacterium abscessus | Inhibition | Forms carbamoyl-enzyme complexes | DBOs, including avibactam, can form carbamoyl-enzyme complexes with some Ldts. | asm.org |

| Ldtfm (Enterococcus faecium) | Inhibition | S-carbamoylation | DBOs act as slow-binding inhibitors. The crystal structure of the Ldtfm-avibactam carbamoyl enzyme has been resolved. | rcsb.orgpdbj.org |

| Mycobacterial Ldts (general) | Slow-binding inhibition | S-carbamoylation of active site cysteine | DBOs are potential leads for developing drugs selectively active on mycobacteria. | researchgate.netnih.gov |

Structural Biology of Avibactam, + Enzyme Complexes

High-Resolution X-Ray Crystallographic Analysis of Avibactam (B1665839), (+)-β-Lactamase Adducts

X-ray crystallography has provided atomic-level snapshots of Avibactam, (+) covalently bound to a range of clinically significant serine β-lactamases, including class A (e.g., CTX-M-15, KPC-2, SHV-1), class C (e.g., Pseudomonas aeruginosa AmpC), and class D (e.g., OXA-10, OXA-48) enzymes. plos.orgnih.govrcsb.orgacs.org These structural studies consistently reveal that Avibactam, (+) forms a carbamoyl-ester linkage with the catalytic serine residue (S70 in standard class A numbering) in the enzyme's active site. plos.orgtmc.edu

Upon binding, the six-membered ring of the diazabicyclooctane core typically adopts a stable "chair" conformation. plos.org This covalent adduct formation is the cornerstone of its inhibitory mechanism. tmc.edu Structural analyses of Avibactam, (+) in complex with various β-lactamases, such as CTX-M-14, SHV-1, and KPC-2, show that its binding does not induce major conformational changes in the active-site residues, suggesting the enzyme is already poised for carbamylation. tmc.edu However, in the case of Mycobacterium tuberculosis β-lactamase (BlaC), two distinct conformations of the bound Avibactam, (+) adduct were observed, indicating potential differences in inhibitor stabilization within the active site of this specific enzyme. nih.govacs.org

Key interactions within the binding pocket of a representative class A β-lactamase, CTX-M-15, show that at least 12 residues are within a 4 Å radius of the bound inhibitor, positioning them to influence binding affinity. oup.com The carbonyl oxygen of Avibactam, (+) sits (B43327) within the oxyanion hole, a critical feature of the β-lactamase active site, where it interacts with the backbone nitrogen atoms of residues S70 and T237 (in KPC-2). plos.org This interaction mimics the binding of the carbonyl group of β-lactam substrates. Alignment of structures reveals that the rigid binding mode of Avibactam, (+) is generally conserved across class A, C, and D enzymes. oup.com Any variability in inhibition efficacy is often attributed to subtle changes in structural loops near the binding pocket or direct alterations in the residues that interact with the inhibitor. oup.com

Beyond the covalent bond, the stability of the Avibactam, (+)-enzyme complex is significantly enhanced by a network of non-covalent interactions, primarily hydrogen bonds. These interactions anchor the inhibitor firmly in the active site. oup.com

The sulfate (B86663) moiety of Avibactam, (+) plays a crucial role in its orientation and stabilization. In the KPC-2-Avibactam complex, this sulfate group forms hydrogen bonds with the side chains of S130, T235, and T237, as well as the main chain oxygen of T235. plos.org The carboxamide group of the inhibitor also contributes to this network, forming a hydrogen bond with the side chain of Asn132 in KPC-2 and CTX-M-15. plos.orgresearchgate.net Furthermore, residues such as K234 and T235 make strong hydrogen bonds that help stabilize the complex. oup.com This extensive hydrogen-bonding network is a key reason for the high affinity and potent inhibitory activity of Avibactam, (+). tandfonline.com While the core interactions are conserved, some differences are observed between enzymes; for instance, Avibactam, (+) forms a hydrogen bond with S130 in KPC-2 but not in SHV-1, which may contribute to differing kinetic constants of inhibition. plos.org

| Avibactam Moiety | Interacting Enzyme Residue (Example from KPC-2) | Type of Interaction |

|---|---|---|

| Carbamoyl (B1232498) Linkage | S70 | Covalent Bond |

| Carbonyl Oxygen | Backbone N of S70 & T237 (Oxyanion Hole) | Hydrogen Bond |

| Amide Group | N132 | Hydrogen Bond |

| Sulfate Group | S130, T235, T237 | Hydrogen Bond |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for probing the mechanism of Avibactam, (+) inhibition, particularly its reversibility. Early studies proposed that Avibactam, (+) acted as an irreversible inhibitor. However, detailed kinetic and spectroscopic analyses revealed a unique reversible covalent mechanism. pnas.org

Using a combination of ¹H NMR and mass spectrometry, researchers demonstrated that after a prolonged incubation of Avibactam, (+) with the TEM-1 β-lactamase, the intact inhibitor could be recovered. pnas.org This was in stark contrast to β-lactam-based inhibitors like tazobactam (B1681243), which are hydrolyzed and degraded by the enzyme. pnas.org The data confirmed that the deacylation process does not involve hydrolysis of the Avibactam, (+) structure but rather a recyclization that regenerates the original, active compound. pnas.orgnih.gov This reversible nature is a defining feature of Avibactam's mechanism. tandfonline.com NMR has also been employed to study the interplay between Avibactam, (+) binding and the necessary carbamylation of a key lysine (B10760008) residue in OXA-type carbapenemases, revealing that the lysine carbamylation is reversible even after the enzyme has reacted with Avibactam, (+). researchgate.net Additionally, NMR has been used to determine the pKa values of active site residues like Lys73, providing deeper insight into the proton transfer mechanisms during catalysis and inhibition. pnas.org

Definitive Roles of Conserved Active Site Residues in this compoundBinding and Inhibition (e.g., S70, S130, K73)

The interaction between Avibactam, (+) and β-lactamases is critically dependent on a set of highly conserved residues within the enzyme's active site. Structural and mutagenesis studies have pinpointed the specific roles of several key amino acids. oup.comresearchgate.net

Serine 70 (S70): This is the primary catalytic nucleophile in class A β-lactamases. researchgate.net Its hydroxyl group performs the initial nucleophilic attack on the amide bond of Avibactam, (+), leading to the opening of its five-membered ring and the formation of a stable, covalent carbamoyl-enzyme adduct. plos.org This acylation step effectively inactivates the enzyme. tmc.edu Beyond its catalytic role, studies with acylation-deficient mutants (S70A or S70C) of BlaC from M. tuberculosis have shown that S70 is also crucial for increasing the enzyme's binding affinity for the inhibitor in the initial, non-covalent pre-acylation state. nih.govscilit.com

Serine 130 (S130): This residue plays a multifaceted role in the inhibition mechanism. It is postulated to act as a general acid/base. researchgate.netasm.org During the acylation (carbamylation) reaction, the γ-hydroxyl group of S130 is thought to donate a proton to the N6 nitrogen of Avibactam, (+) as the ring opens. researchgate.net Conversely, during deacylation (recyclization), S130 is proposed to act as a general base, activating the process that leads to the regeneration of the intact inhibitor. researchgate.net The importance of this residue is highlighted by mutagenesis studies; for example, an S130G substitution in SHV-1 dramatically reduces the enzyme's susceptibility to Avibactam, (+) inhibition, requiring a ~1,700-fold higher concentration of the inhibitor to achieve full inhibition compared to the wild-type enzyme. nih.gov

Lysine 73 (K73): The precise role of K73 has been a subject of some debate, but it is considered essential for catalysis. plos.org One proposed role is to act as a general base, deprotonating S70 to prime it for nucleophilic attack. plos.org It is also believed to assist S130 during the deacylation/decarbamylation process. plos.orgresearchgate.net The positioning of K73 relative to other active site residues like S130 and E166 can vary between different β-lactamases and can influence the rate of acylation by Avibactam, (+). asm.org

| Residue | Proposed Role in Avibactam Inhibition | Supporting Evidence |

|---|---|---|

| S70 | Forms covalent carbamoyl bond; enhances pre-acylation binding affinity. | X-ray crystallography shows covalent adduct; S70 mutants show reduced binding. plos.orgnih.gov |

| S130 | Acts as general acid in acylation (protonates Avibactam N6); acts as general base in deacylation (recyclization). | Kinetic analysis of S130G mutants shows significantly impaired inhibition. asm.orgnih.gov |

| K73 | Acts as general base to deprotonate S70 for attack; assists in deacylation. | Structural studies and molecular modeling suggest a role in proton shuttling. plos.orgresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of Avibactam, +

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Interactions

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the interactions between Avibactam (B1665839), (+)- and β-lactamase enzymes at an atomic level. These methods provide detailed insights into the binding mechanisms that are complementary to experimental techniques.

Molecular docking studies have been instrumental in predicting how avibactam orients itself within the active site of various β-lactamases. For instance, in the KPC-2 enzyme, a β-lactamase from a resistant strain of Klebsiella pneumoniae, docking simulations revealed that avibactam has a binding energy of -6.7 kcal/mol. researchgate.net These simulations showed the formation of seven hydrogen bonds with key amino acid residues, including Ser69, Thr236, Thr234, and Asn131. researchgate.net The interaction with the catalytic serine residue is a critical step, initiating a covalent bond that forms the acyl-enzyme complex. This covalent linkage is a hallmark of avibactam's inhibitory action.

Building on these static models, molecular dynamics simulations offer a dynamic view of the enzyme-inhibitor complex. These simulations, which can span from picoseconds to microseconds, reveal the stability of the complex and the flexibility of the interacting components. nih.govdiva-portal.org For example, MD simulations of avibactam with SHV-1, another type of β-lactamase, have been used to assess the stability of the formed complex. nih.gov Such simulations have also been employed to study the effects of mutations on avibactam binding. nih.gov

| Enzyme Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| KPC-2 | Ser69, Thr234, Thr236, Asn131 | -6.7 researchgate.net |

| SHV-1 | S130 | Not specified |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Elucidate Reaction Mechanisms

To delve deeper into the chemical reactions of avibactam inhibition, researchers utilize hybrid quantum mechanics/molecular mechanics (QM/MM) methods. capes.gov.brnih.govresearchgate.net These sophisticated simulations treat the reactive core of the system with high-accuracy quantum mechanics, while the surrounding protein and solvent are handled by more computationally efficient molecular mechanics. capes.gov.brnih.govresearchgate.net

QM/MM simulations have been crucial in mapping out the entire reaction pathway, from the initial binding to the formation of the covalent acyl-enzyme intermediate and its subsequent, much slower, breakdown. capes.gov.brnih.gov For the interaction between avibactam and the TEM-1 β-lactamase, QM/MM studies have provided a detailed picture of the molecular steps involved in forming the covalent adduct. capes.gov.brnih.gov These simulations have supported a mechanism where the deprotonation of Ser70, assisted by a water molecule and Glu166, is the rate-limiting step. capes.gov.brnih.gov The predicted activation energy from these models is in good agreement with experimental kinetic data. capes.gov.brnih.gov

Furthermore, these studies have highlighted the important roles of other residues, such as Lys73, in assisting the deprotonation of Ser70 and Ser130. capes.gov.brnih.gov QM/MM approaches have also been applied to understand the release of avibactam from the CTX-M-15 enzyme, showing that it follows a stepwise mechanism. nih.govnih.gov The first stage involves the formation of a tetrahedral intermediate, followed by the cleavage of the bond between Ser70 and avibactam, a process mediated by Lys73. nih.gov

| Enzyme Target | Method | Key Findings |

| TEM-1 | QM/MM Metadynamics | The rate-determining step is the water-assisted deprotonation of Ser70 by Glu166. capes.gov.brnih.gov |

| CTX-M-15 | QM/MM | The release of avibactam is a stepwise mechanism involving a tetrahedral intermediate. nih.govnih.gov |

| OXA-24 | QM/MM | Deacylation occurs in two stages, with the first having a high activation barrier of 24 kcal/mol. acs.org |

In Silico Screening and Design of Novel Avibactam, (+)-Like Inhibitors

The detailed structural and mechanistic knowledge gleaned from studying avibactam has spurred the use of in silico methods for designing and discovering new β-lactamase inhibitors. nih.govmdpi.com These computational strategies aim to identify novel chemical structures that retain the key inhibitory features of avibactam while potentially offering improved characteristics.

One prominent approach is structure-based virtual screening, where large libraries of chemical compounds are computationally docked into the active site of a target β-lactamase. acs.orgals-journal.com For instance, a library of natural compounds from the ZINC database was screened against the CTX-M-15 protein, leading to the identification of five promising compounds with strong binding energies, some even higher than that of avibactam. als-journal.com These hits were found to interact with critical catalytic residues like Ser70 and Ser130. als-journal.com

Another powerful technique is fragment-based drug design, where small chemical fragments are computationally placed into the enzyme's active site to identify optimal binding interactions. These fragments can then be elaborated or linked together to create more potent and novel inhibitors. This approach, along with other computational methods like nanotechnology-based strategies, is enhancing the development of new antimicrobial agents. mdpi.com These in silico methods not only accelerate the discovery process but also allow for a more rational design of inhibitors with desired properties. iosrjournals.org

Predictive Modeling of Resistance Mechanisms and Mutational Effects on Binding Affinity

A significant challenge in antimicrobial therapy is the emergence of resistance. Computational modeling is a powerful tool for predicting and understanding how mutations in β-lactamase enzymes can lead to resistance against avibactam.

Molecular dynamics simulations and free energy calculations can be used to investigate the impact of specific mutations on inhibitor binding. For example, a study on an Enterobacter mori strain that developed resistance to an aztreonam-avibactam combination identified an Arg244Gly substitution in the SHV-12 β-lactamase. nih.govresearchgate.net Molecular modeling demonstrated that this mutation hindered the binding of avibactam, as reflected by a less favorable binding energy (changing from -5.24 to -4.32 kcal/mol) and a significantly increased inhibition constant (Ki). nih.govresearchgate.net This substitution disrupts a salt bridge that is important for avibactam binding. nih.govresearchgate.net

Similarly, mutations in the Ω-loop of the KPC-2 enzyme, such as the D179Y substitution, are known to contribute to ceftazidime-avibactam resistance. researchgate.netasm.org Protein structure analysis has shown that mutations like A172T and D179Y in KPC variants can directly affect the binding affinity of avibactam. asm.org Kinetic studies on the KPC-190 variant, which has mutations in the Ω-loop, showed a markedly higher IC50 value for avibactam (0.13 μM) compared to the wild-type KPC-2 (0.014 μM), indicating a significant reduction in binding affinity. frontiersin.org These predictive models are invaluable for anticipating resistance trends and for guiding the design of next-generation inhibitors that can overcome these mutational effects.

| Enzyme | Mutation | Predicted Effect on Avibactam Binding |

| SHV-12 | Arg244Gly | Hindered binding, less favorable binding energy. nih.govresearchgate.net |

| KPC-2 | D179Y | Reduced binding affinity. researchgate.net |

| KPC-189 | A172T, D179Y | Direct adverse effect on binding affinity. asm.org |

| KPC-190 | Ω-loop mutations | Significantly reduced binding affinity (higher IC50). frontiersin.org |

Molecular Basis of Resistance to Avibactam, + Mediated Inhibition

β-Lactamase Mutations Conferring Reduced Susceptibility

Mutations in the genes encoding β-lactamases are a principal driver of resistance to avibactam (B1665839). These mutations can alter the enzyme's structure, affecting both its ability to be inhibited by avibactam and its catalytic activity against β-lactam substrates.

Specific amino acid substitutions within various β-lactamase enzymes have been identified as conferring resistance to avibactam. These mutations often occur in or near the active site, particularly within the Ω-loop, a structurally important region for substrate binding and catalysis. emjreviews.comresearchgate.net

In Klebsiella pneumoniae carbapenemase (KPC) enzymes, several key mutations have been documented. The D179Y substitution in KPC-2 and KPC-3 is one of the most frequently reported mutations associated with ceftazidime-avibactam resistance. exlibrisgroup.com.cnnih.govnih.gov This substitution, along with others like V240G and the double mutation D179Y/T243M in KPC-3, has been shown to decrease the inhibitory potency of avibactam. exlibrisgroup.com.cnacs.org For instance, enzyme kinetic studies have demonstrated that while some mutations, like V240G, may only slightly alter the inhibition kinetics, others, such as D179Y, can significantly reduce avibactam's effectiveness. acs.org One study found that the KPC-190 variant, with mutations in the Ω-loop, exhibited a 9-fold higher IC50 for avibactam compared to the wild-type KPC-2. frontiersin.org Similarly, the KPC-41 variant showed a fourfold higher inhibition constant (Ki) for avibactam. researchgate.net

Mutations are not limited to KPC enzymes. In CTX-M β-lactamases, the most widespread extended-spectrum β-lactamases, resistance to ceftazidime-avibactam often requires multiple mutations. asm.org For example, the combination of L169Q and S130G substitutions in CTX-M-15 resulted in an enzyme that was only partially inhibited by very high concentrations of avibactam, while retaining its ability to hydrolyze ceftazidime (B193861). asm.org The P170S and T264I substitutions in CTX-M-14 have also been linked to reduced susceptibility. nih.govoup.com

In AmpC β-lactamases, mutations like N346Y in CMY-2 variants have been shown to be a major driver of ceftazidime-avibactam resistance by rejecting the primary binding of avibactam. asm.org Deletions in the Ω-loop of AmpC can also impact avibactam's inhibitory activity. nih.gov In SHV β-lactamases, the S130G substitution is associated with significant resistance to avibactam, drastically reducing the enzyme's inactivation rate. asm.org

These mutations often lead to a trade-off, where resistance to ceftazidime-avibactam is gained at the cost of decreased activity against other β-lactams, such as carbapenems. exlibrisgroup.com.cnnih.gov

Table 1: Impact of β-Lactamase Mutations on Avibactam Inhibition Kinetics

| β-Lactamase | Mutation(s) | Change in Avibactam Inhibition | Effect on Ceftazidime Hydrolysis | Reference(s) |

| KPC-3 | D179Y | Reduced potency | Decreased kcat, greatly reduced KM | acs.org |

| KPC-3 | V240G | No significant change | Increased kcat | acs.org |

| KPC-3 | D179Y/T243M | Reduced potency | Greatly decreased kcat and KM | acs.org |

| KPC-190 | Ω-loop mutations | 9-fold higher IC50 | Decreased Kcat/Km | frontiersin.org |

| KPC-41 | Not specified | 4-fold higher Ki | Retained partial carbapenemase activity | researchgate.net |

| CTX-M-15 | L169Q, S130G | Partially inhibited at high concentrations | Retained activity with decreased kcat and Km | asm.org |

| CTX-M-14 | P170S, T264I | Impaired susceptibility | Augmented hydrolytic activity | oup.com |

| CMY-2 variant | N346Y | Rejects primary binding | Augments hydrolysis | asm.org |

| SHV-1 | S130G | ~1,700-fold higher concentration needed for inhibition | Not specified | asm.org |

The amino acid substitutions that confer resistance to avibactam do so by inducing structural changes in the β-lactamase enzyme, which in turn affect the binding of the inhibitor. The binding of avibactam to serine β-lactamases is a covalent process, and its efficacy relies on a conserved binding mode across different enzyme classes. oup.comacs.org

Mutations in the Ω-loop of KPC enzymes, such as D179Y, are particularly impactful. emjreviews.comexlibrisgroup.com.cn This loop is crucial for substrate binding and catalysis, and substitutions within it can alter the active site's conformation, thereby reducing avibactam's binding affinity. researchgate.net For example, in the KPC-2:avibactam complex, the inhibitor forms hydrogen bonds with key residues like S130, which may not occur in other enzymes like SHV-1, potentially explaining differences in inhibition kinetics. plos.org The S130G mutation in SHV-1 removes a hydroxyl group that is important for the carbamylation of the enzyme by avibactam, thus slowing down the inhibition process. asm.org

In AmpC β-lactamases, the N346 residue directly interacts with the sulfate (B86663) group of avibactam. The N346Y substitution in CMY-185 creates steric hindrance that prevents avibactam from binding effectively. asm.org This substitution also leads to a significant structural change, including the rotation of the Y346 side chain, which disrupts the H-10 helix structure and enhances the enzyme's ability to hydrolyze oxyimino-cephalosporins like ceftazidime. asm.org Similarly, deletions in the Ω-loop of AmpC, which forms part of the avibactam-binding pocket, can reduce the enzyme's susceptibility to inhibition. nih.govoup.com

Structural analyses of various class A β-lactamases have shown that while the key residues for avibactam binding are generally well-conserved, variations in structural loops near the binding pocket can impact inhibition. oup.comnih.gov For instance, differences in the Ω-loop of PER enzymes can affect how well avibactam protects β-lactams from hydrolysis. nih.gov

Roles of Efflux Pump Overexpression and Outer Membrane Porin Alterations

Besides enzymatic resistance, changes in the bacterial outer membrane, specifically the overexpression of efflux pumps and alterations or loss of outer membrane porins, play a significant role in reduced susceptibility to avibactam. nih.gov These mechanisms function by limiting the intracellular concentration of the antibiotic and inhibitor.

In Klebsiella pneumoniae, mutations in the OmpK35 and OmpK36 porin genes have been shown to significantly increase the minimum inhibitory concentration (MIC) of ceftazidime-avibactam. nih.govdovepress.com The loss of these porins restricts the entry of avibactam into the periplasmic space where the β-lactamases reside. dovepress.comnih.gov Studies have indicated that OmpF (OmpK35) and OmpC (OmpK36) are not the primary routes for avibactam entry in E. coli and K. pneumoniae, but they do play a role in its diffusion across the outer membrane of Enterobacter aerogenes. nih.gov

Efflux pump overexpression is another key mechanism. In P. aeruginosa, increased activity of the MexAB-OprM system, often due to mutations in its repressor gene nalD, has been associated with ceftazidime-avibactam resistance. frontiersin.org Similarly, mutations in mexT, a regulator of the MexEF-OprN system, and mexZ, a repressor of the MexXY operon, have been observed in resistant isolates. frontiersin.org While efflux pumps alone may not be the sole cause of resistance in Enterobacterales, their overexpression can contribute to reduced susceptibility, especially when combined with other mechanisms. nih.gov

Characterization of Co-occurring Multiple Resistance Mechanisms

Resistance to ceftazidime-avibactam is often not the result of a single mechanism but rather the interplay of multiple resistance determinants. The combination of β-lactamase mutations, porin loss, and efflux pump overexpression can lead to high levels of resistance.

In K. pneumoniae, the combination of OmpK35/36 porin deficiency with increased expression of blaKPC and enhanced efflux activity has been shown to result in an eight-fold increase in the MIC of ceftazidime-avibactam. tandfonline.com Similarly, the development of resistance in a KPC-3-producing K. pneumoniae strain was linked to an increased copy number of the blaKPC gene along with the disruption of OmpK35 and OmpK36. mdpi.com In P. aeruginosa, the co-occurrence of OprD porin loss and elevated AmpC expression can significantly increase the MIC. nih.gov

The presence of multiple β-lactamase enzymes can also contribute to resistance. For example, isolates harboring both OXA-48 and metallo-β-lactamases (MBLs) like NDM are often resistant to ceftazidime-avibactam, as avibactam does not inhibit MBLs. ijcasereportsandimages.comnih.gov The combination of aztreonam (B1666516) with ceftazidime-avibactam has been proposed as a therapeutic option for infections caused by MBL-producing bacteria that also express other serine β-lactamases, as avibactam can protect aztreonam from degradation by the latter. mdpi.comxiahepublishing.comfrontiersin.org

In Vitro Selection of Resistance and Subsequent Molecular Characterization Studies

In vitro studies involving the serial passage of bacteria in the presence of increasing concentrations of ceftazidime-avibactam have been instrumental in understanding the evolutionary pathways to resistance. These studies have successfully selected for resistant mutants and allowed for their subsequent molecular characterization.

For instance, in vitro selection experiments with KPC-producing Enterobacter cloacae and K. pneumoniae have readily selected for mutants with increased MICs, often due to mutations in the blaKPC gene. asm.org Similarly, when OXA-48-like-expressing K. pneumoniae were exposed to ceftazidime-avibactam, resistant mutants emerged with modifications in proteins related to efflux, outer membrane permeability, and stress response pathways. mdpi.com

In P. aeruginosa, in vitro selection has led to the isolation of resistant variants with deletions of various sizes in the Ω-loop region of the AmpC enzyme. oup.comoup.com Biochemical characterization of these mutant enzymes revealed that they were less effectively inhibited by avibactam and exhibited increased hydrolysis of ceftazidime. oup.com

These in vitro evolution studies have confirmed that mutations in β-lactamase genes are a primary mechanism of resistance. tandfonline.comtandfonline.com They have also highlighted the ability of bacteria to develop high levels of resistance through a stepwise accumulation of mutations. emjreviews.comasm.org

Preclinical Mechanistic Studies and in Vitro / in Vivo Research Models

In Vitro Mechanistic Potentiation Studies

In vitro studies have been fundamental in demonstrating the ability of avibactam (B1665839) to inhibit key β-lactamase enzymes and restore the antimicrobial activity of partner antibiotics. Avibactam displays a broad spectrum of inhibitory activity against Ambler class A, class C, and some class D serine β-lactamases. asm.orgnih.govasm.org

The combination of avibactam with ceftazidime (B193861) leads to a significant reduction in the minimum inhibitory concentrations (MICs) of ceftazidime against a wide array of β-lactamase-producing pathogens. researchgate.netasm.orgnih.gov The addition of a fixed concentration of avibactam (typically 4 µg/mL) substantially lowers ceftazidime MICs for Enterobacteriaceae and Pseudomonas aeruginosa isolates that produce extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC enzymes. researchgate.netasm.orgnih.gov

Time-kill kinetic assays have consistently demonstrated the bactericidal nature of the ceftazidime-avibactam combination. researchgate.netnih.govnih.gov For a majority of Enterobacteriaceae isolates, exposure to ceftazidime-avibactam results in a rapid and significant reduction in bacterial viability, often achieving a ≥3-log10 decrease in colony-forming units (CFU)/mL within the first 6 hours. researchgate.netasm.orgnih.govmjima.org Similarly, against susceptible P. aeruginosa isolates, a ≥2-log10 reduction in CFU/mL has been observed within the same timeframe. nih.gov The bactericidal activity is further confirmed by minimum bactericidal concentration (MBC) to MIC ratios, which are typically ≤4 for susceptible isolates. researchgate.netnih.gov While regrowth has been noted for some isolates at the 24-hour time point in these assays, the initial potent killing effect is a key characteristic of the combination's activity. researchgate.netasm.org

Table 1: Impact of Avibactam on Ceftazidime MICs against β-Lactamase-Producing Isolates This table provides a representative summary of data found in the cited literature.

| Organism | Resistance Mechanism | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) | Reference |

|---|---|---|---|---|

| K. pneumoniae | ESBL (CTX-M-15) | >256 | 1 | asm.org |

| K. pneumoniae | KPC-3 | 64 | 1 | asm.org |

| E. coli | AmpC | >256 | 0.25 | asm.org |

| P. aeruginosa | AmpC Overproducer | 32 | 4 | asm.org |

| E. cloacae | ESBL + AmpC | >256 | 2 | asm.org |

A significant area of preclinical research has focused on the synergistic potential of avibactam, in combination with ceftazidime, alongside aztreonam (B1666516). This strategy targets infections caused by Enterobacterales producing metallo-β-lactamases (MBLs). frontiersin.orgmjima.org While avibactam does not inhibit MBLs, aztreonam is a unique β-lactam that remains stable against hydrolysis by these enzymes. nih.govjlabphy.org However, the clinical utility of aztreonam is often compromised by the co-production of serine-β-lactamases (e.g., ESBLs, AmpC, KPC) that can hydrolyze it. mjima.orgjlabphy.org

The combination of ceftazidime-avibactam and aztreonam provides a powerful synergistic effect. In this regimen, avibactam inhibits the co-produced serine-β-lactamases, thereby protecting aztreonam from degradation and restoring its potent activity against the MBL-producing pathogen. mjima.orgjlabphy.org Numerous in vitro studies have confirmed this mechanistic synergy, demonstrating potent activity against MBL-producing Enterobacterales. frontiersin.orgasm.org Synergy testing methods, including double-disc synergy tests and gradient strip methods, have shown synergy rates approaching 100% for aztreonam-resistant, MBL-producing isolates. mjima.orgnih.govmjima.org

Table 2: Synergy of Aztreonam and Ceftazidime-Avibactam against MBL-Producing Enterobacterales This table summarizes findings on the synergistic activity from the cited literature.

| Organism (MBL-type) | Number of Isolates Tested | Aztreonam MIC Range (µg/mL) | Aztreonam-Ceftazidime/Avibactam Synergy Rate | Reference |

|---|---|---|---|---|

| Enterobacterales (NDM, IMP) | 21 | 16 to >256 | 86% (18/21) showed MIC reduction to ≤4 µg/mL | asm.org |

| Enterobacterales (MBL) | 43 (Aztreonam-Resistant) | >8 | 100% | mjima.orgmjima.org |

| K. pneumoniae (MBL) | 88.9% | Not Specified | Synergy observed | jlabphy.org |

| E. coli (MBL) | 65.2% | Not Specified | Synergy observed | jlabphy.org |

To further combat multidrug-resistant (MDR) pathogens, particularly P. aeruginosa, research has explored combining ceftazidime-avibactam with non-β-lactam antibiotics like fosfomycin (B1673569). oup.comnih.gov This combination employs a mechanism-based approach, targeting multiple critical bacterial pathways simultaneously. nih.gov Ceftazidime inhibits penicillin-binding protein 3 (PBP3), avibactam neutralizes β-lactamases like the Pseudomonas-derived cephalosporinase (B13388198) (PDC), and fosfomycin blocks MurA, an enzyme essential for the initial steps of cell wall synthesis. nih.gov

In vitro checkerboard analyses have confirmed a synergistic relationship between ceftazidime-avibactam and fosfomycin against MDR P. aeruginosa. oup.comnih.gov A key finding from this combinatorial research is the mitigation of resistance development. The frequency of resistance mutations emerging to fosfomycin was significantly lower when it was co-administered with ceftazidime-avibactam compared to fosfomycin monotherapy. oup.comresearchgate.net This triple-action approach has been shown to be superior to the individual components in reducing bacterial loads in preclinical models. oup.comnih.gov

Application of Dynamic In Vitro Infection Models (e.g., Hollow Fiber Models)

Dynamic in vitro infection models, most notably the hollow fiber infection model (HFIM), have been instrumental in understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships that govern the efficacy of avibactam. asm.orgvenatorx.comasm.org These models simulate human-like drug concentration-time profiles, allowing for a detailed investigation of bacterial killing and the potential for resistance emergence over time. nih.gov

Through HFIM studies, the critical PK/PD index for avibactam has been identified as the percentage of the dosing interval during which the free-drug concentration remains above a threshold concentration (%fT > CT). asm.org A threshold concentration of 1 mg/L for avibactam was determined to be sufficient for restoring ceftazidime's activity against a variety of pathogens expressing different β-lactamases. asm.org The HFIM has been employed to evaluate ceftazidime-avibactam against challenging pathogens like KPC-producing K. pneumoniae and to delineate the drug exposures necessary to suppress resistance. asm.orgnih.gov These models have also highlighted the potential for rapid resistance emergence under suboptimal exposures. venatorx.com Furthermore, the HFIM has been used to validate the synergistic potential of combinations, such as ceftazidime-avibactam plus fosfomycin, demonstrating enhanced bacterial killing and suppression of resistance at clinically achievable concentrations. asm.org

In Vivo Mechanistic Efficacy Evaluations in Animal Models of Infection (e.g., Murine Septicemia)

The promising in vitro activity of avibactam combinations has been validated in various in vivo animal models of infection, including murine septicemia, thigh, and pneumonia models. tandfonline.comasm.org The murine septicemia model, in particular, has been crucial for demonstrating the efficacy of ceftazidime-avibactam against systemic infections caused by ceftazidime-resistant Enterobacteriaceae. asm.orgasm.orgnih.gov These studies confirm that the potent in vitro activity of the combination translates effectively to a live infection model, showing a significant survival benefit. asm.orgasm.org

A primary outcome of in vivo studies is the clear demonstration of avibactam's ability to restore the efficacy of its partner β-lactam against resistant pathogens. fda.gov In murine septicemia models using ceftazidime-resistant, β-lactamase-producing Enterobacteriaceae (harboring enzymes like TEM, SHV, CTX-M, and AmpC), the addition of avibactam dramatically reduced the 50% effective dose (ED50) of ceftazidime required to protect the animals. asm.orgasm.orgnih.gov For instance, against resistant strains where the ceftazidime ED50 was >90 mg/kg, the combination with avibactam lowered the ED50 to a range of <5 to 65 mg/kg. asm.orgasm.orgnih.gov

This restoration of activity has also been demonstrated for combination therapies. In a neutropenic murine thigh infection model challenged with an MBL-producing K. pneumoniae, the addition of aztreonam to ceftazidime-avibactam resulted in a nearly 4-log10 CFU reduction compared to ceftazidime-avibactam alone, confirming the in vivo synergy of this triple combination. asm.org Similarly, in a murine infection model with MDR P. aeruginosa, the ceftazidime-avibactam-fosfomycin combination was superior to either drug alone, significantly reducing the bacterial burden by several logs compared to controls. oup.comnih.gov

Table 3: Restoration of Ceftazidime Efficacy by Avibactam in a Murine Septicemia Model Data compiled from cited studies demonstrating the reduction in the 50% Effective Dose (ED50).

| Organism | β-Lactamase Type | Ceftazidime ED50 (mg/kg) | Ceftazidime-Avibactam ED50 (mg/kg of Ceftazidime component) | Reference |

|---|---|---|---|---|

| E. coli | CTX-M-15 | >90 | 27 | asm.orgasm.org |

| E. coli | AmpC | >90 | 2 | asm.orgasm.org |

| K. pneumoniae | SHV-5 | >90 | 23 | asm.orgasm.org |

| K. pneumoniae | CTX-M-15 | >90 | 18 | asm.orgasm.org |

| E. cloacae | AmpC | >90 | 65 | asm.orgasm.org |

Assessment of Avibactam, (+)-Activity Against Genetically Engineered Resistant Pathogen Subsets

Preclinical evaluation of β-lactamase inhibitors heavily relies on the use of genetically engineered microbial strains. These research models provide a controlled and precise method for dissecting the specific activity of an inhibitor against a known resistance mechanism, absent the confounding variables present in multidrug-resistant clinical isolates. By introducing specific resistance genes into susceptible host bacteria, researchers can create pathogen subsets that express a single, well-defined resistance mechanism. This approach has been fundamental in characterizing the inhibitory spectrum and potency of Avibactam, (+)-.

Studies utilize various genetic techniques, including plasmid transformation and in-frame gene deletion or mutation, to construct these specialized strains. asm.org For instance, a susceptible strain of Pseudomonas aeruginosa or Klebsiella pneumoniae can be transformed with a plasmid carrying a gene for a specific β-lactamase, such as a Klebsiella pneumoniae carbapenemase (KPC) or an OXA-type carbapenemase. asm.orgmdpi.com Comparing the minimum inhibitory concentration (MIC) of a β-lactam antibiotic with and without avibactam against this engineered strain, versus the original susceptible parent strain, allows for a quantitative assessment of avibactam's ability to overcome that specific enzyme.

Activity Against Strains Engineered with Serine β-Lactamases

Avibactam has demonstrated potent, broad-spectrum inhibitory activity against Ambler class A, class C, and some class D serine β-lactamases. researchgate.netnih.gov Genetically engineered strains have been crucial in quantifying this activity.

When avibactam is added to ceftazidime, a dramatic reduction in the MIC is observed for strains engineered to produce class A and C β-lactamases. nih.gov In studies using well-characterized strains of Enterobacteriaceae and P. aeruginosa engineered to produce enzymes like AmpC (class C), various extended-spectrum β-lactamases (ESBLs, class A), and KPC enzymes (class A), the addition of avibactam resulted in MIC reductions ranging from 4-fold to over 1000-fold. nih.gov Similarly, research employing a strategic system of genetically engineered P. aeruginosa strains confirmed that avibactam restores the activity of ceftazidime against strains producing the KPC-2 enzyme. asm.org The combination of ceftazidime-avibactam is also effective against pathogens producing OXA-48 (class D), a key resistance determinant in Enterobacterales. sajid.co.za

| Bacterial Species | Parent Strain | Engineered Resistance Mechanism | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam MIC (µg/mL) | Fold Reduction in MIC | Reference |

|---|---|---|---|---|---|---|

| K. pneumoniae | Susceptible | KPC-2 Producer | 128 | 1 | 128 | nih.gov |

| P. aeruginosa | Susceptible | AmpC Overproducer | >256 | 4 | >64 | nih.gov |

| E. coli | Susceptible | ESBL (TEM-10) Producer | >256 | 0.25 | >1024 | nih.gov |

| K. pneumoniae | Susceptible | OXA-48 Producer | 32 | 1 | 32 | mdpi.com |

Impact of Specific Mutations on Avibactam Activity

While avibactam is a potent inhibitor, the emergence of resistance to ceftazidime-avibactam has been observed, often linked to specific mutations in the target β-lactamases. Genetically engineered strains and in vitro evolution studies, where bacteria are serially exposed to the drug, have been instrumental in identifying these resistance pathways.

A primary mechanism of resistance involves mutations within the Ω-loop of KPC enzymes. mdpi.com For example, the substitution of an aspartic acid residue with tyrosine at position 179 (D179Y) in KPC-2 or KPC-3 enzymes (resulting in variants like KPC-33 and KPC-31, respectively) has been shown to reduce the inhibitory efficacy of avibactam while maintaining the enzyme's ability to hydrolyze ceftazidime. mdpi.comtandfonline.com In vitro induction assays simulating clinical exposure have successfully generated these and other KPC variants, confirming that resistance can arise through point mutations in the blaKPC gene. tandfonline.comnih.gov

Resistance can also emerge through non-enzymatic mechanisms. Whole-genome sequencing of K. pneumoniae strains that developed resistance to ceftazidime-avibactam in vitro revealed mutations in genes associated with efflux pumps (e.g., acrB, acrD) and outer membrane permeability, specifically the loss or modification of the OmpK36 porin. mdpi.com These findings highlight that while avibactam effectively neutralizes many β-lactamases, alterations in drug influx and efflux can also contribute to clinically significant resistance.

| Bacterial Species | Original Enzyme | Genetic Modification / Variant | Effect on Ceftazidime-Avibactam MIC (µg/mL) | Mechanism of Resistance | Reference |

|---|---|---|---|---|---|

| K. pneumoniae | KPC-2 | D179Y mutation (KPC-33) | Increase from ≤0.5/4 to >64/4 | Reduced avibactam binding/inhibition | mdpi.com |

| K. pneumoniae | OXA-48 | Mutations in OmpK36 porin | Increase from 1 to 64 | Reduced drug permeability | mdpi.com |

| K. pneumoniae | OXA-48 | Mutations in efflux regulators (e.g., AcrB) | Increase from 0.5 to 16 | Increased drug efflux | mdpi.com |

| K. pneumoniae | KPC-2 | Multiple mutations (e.g., blaKPC-25, blaKPC-127) | Increase from susceptible to resistant | Altered KPC enzyme structure | tandfonline.com |

Future Research Directions and Unexplored Potential of Avibactam, +

Rational Design and Synthesis of Avibactam (B1665839), (+)-Analogs with Enhanced Spectrum or Potency

The chemical scaffold of Avibactam, a diazabicyclo[3.2.1]octane (DBO), offers a versatile platform for the rational design and synthesis of new analogs with improved properties. tandfonline.comnih.gov Research is actively focused on modifying the core structure to enhance its spectrum of activity, particularly against β-lactamases that are currently not well-inhibited by Avibactam, and to increase its intrinsic antibacterial potency.

One approach involves the synthesis of derivatives with different substituents on the DBO ring. For example, researchers have synthesized Avibactam derivatives with sulfonyl amidine moieties at the C-2 position of the diazabicyclooctane ring. nih.gov Another strategy explores the effects of charged side chain substitutions on the carbamoyl (B1232498) group. nih.gov The synthesis of an azido (B1232118) derivative of the DBO scaffold allows for functionalization via Huisgen-Sharpless cycloaddition, creating novel amoxicillin-DBO combinations that have shown activity against Mycobacterium tuberculosis and M. abscessus. researchgate.net These studies indicate that the triazole ring formed in this reaction is compatible with drug penetration. researchgate.net

The goal of these synthetic efforts is to create next-generation inhibitors that can overcome emerging resistance and potentially possess intrinsic antibacterial activity. researchgate.net The development of orally bioavailable prodrugs of Avibactam is also a significant area of research, aiming to provide more convenient treatment options outside of intravenous administration. acs.org

Table 1: Research on Avibactam Analogs

| Research Focus | Synthetic Approach | Goal | Key Findings/Potential |